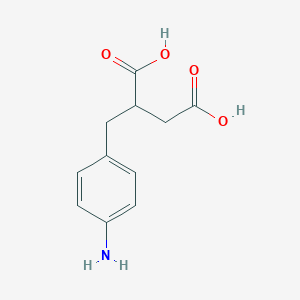

4-Amino-D,L-benzylsuccinic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-aminophenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEYHPQQWPDLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977010 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61445-53-2, 75043-31-1 | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61445-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Aminophenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(4-aminophenyl)methyl]butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-D,L-benzylsuccinic Acid, a potent competitive inhibitor of carboxypeptidase.[1] This document outlines a proposed synthetic pathway, detailed experimental protocols for characterization, and summarizes expected analytical data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Introduction

This compound, also known as 2-[(4-Aminophenyl)methyl]butanedioic acid, is a notable small molecule with significant biochemical applications.[2] Its primary recognized activity is the potent and competitive inhibition of carboxypeptidase, a metalloenzyme crucial in various physiological processes, including protein digestion and peptide hormone regulation.[1] The structural features of this compound, comprising a benzyl (B1604629) group, a succinic acid moiety, and an amino functional group, are key to its inhibitory action. This guide details a feasible synthetic route and the analytical techniques required for its thorough characterization.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the Michael addition of a nitrophenyl-containing nucleophile to an unsaturated dicarboxylic acid derivative, followed by the reduction of the nitro group. This approach is based on well-established organic chemistry principles for the formation of carbon-carbon bonds and the transformation of functional groups.

Reaction Scheme:

A proposed four-step synthesis of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Diethyl 2-(4-nitrobenzyl)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After the addition is complete, add a solution of p-nitrobenzyl bromide in ethanol dropwise.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour it into ice-water, and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-(4-nitrobenzyl)malonate.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of Triethyl 1-(4-nitrobenzyl)ethane-1,2,2-tricarboxylate

-

Prepare a solution of sodium ethoxide in absolute ethanol as in Step 1.

-

Add the purified diethyl 2-(4-nitrobenzyl)malonate to the sodium ethoxide solution.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work up the reaction as described in Step 1 to isolate the crude triethyl 1-(4-nitrobenzyl)ethane-1,2,2-tricarboxylate.

-

Purify the product by vacuum distillation.

Step 3: Synthesis of 2-(4-Nitrobenzyl)succinic Acid

-

Reflux the purified triethyl 1-(4-nitrobenzyl)ethane-1,2,2-tricarboxylate with concentrated hydrochloric acid for several hours.

-

This step will effect the hydrolysis of the three ester groups and the decarboxylation of the malonic acid derivative.

-

Cool the reaction mixture, which should result in the precipitation of the dicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield 2-(4-nitrobenzyl)succinic acid.

Step 4: Synthesis of this compound

-

Dissolve 2-(4-nitrobenzyl)succinic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature.

-

Monitor the reaction until the theoretical amount of hydrogen has been consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield this compound.

-

The product can be recrystallized from a suitable solvent system (e.g., water/ethanol) for further purification.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (in D₂O) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.2 | Doublet | 2H | Protons ortho to -CH₂- |

| Aromatic Protons | ~6.8 | Doublet | 2H | Protons ortho to -NH₂ |

| Methine Proton | ~3.0-3.2 | Multiplet | 1H | -CH(COOH)- |

| Methylene Protons | ~2.8-3.0 | Multiplet | 2H | -CH₂-Ar |

| Methylene Protons | ~2.5-2.7 | Multiplet | 2H | -CH₂-COOH |

| ¹³C NMR (in D₂O) | Predicted Chemical Shift (ppm) | Assignment | ||

| Carboxylic Carbons | ~175-180 | -COOH | ||

| Aromatic Carbon | ~145 | C-NH₂ | ||

| Aromatic Carbon | ~130 | C-CH₂ | ||

| Aromatic Carbons | ~130 | CH (aromatic) | ||

| Aromatic Carbons | ~115 | CH (aromatic) | ||

| Methine Carbon | ~45-50 | -CH(COOH)- | ||

| Methylene Carbon | ~35-40 | -CH₂-Ar | ||

| Methylene Carbon | ~30-35 | -CH₂-COOH |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad |

| N-H stretch (Amine) | 3300-3500 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-N stretch (Aromatic Amine) | 1250-1350 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI-MS) | 224.0917 | [M+H]⁺ |

| 246.0737 | [M+Na]⁺ | |

| 222.0772 | [M-H]⁻ |

Note: The molecular formula of this compound is C₁₁H₁₃NO₄, and its molecular weight is 223.23 g/mol .[1][3]

Experimental Workflow and Logical Relationships

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.

Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined synthetic strategy leverages fundamental organic reactions, and the described analytical methods are standard for the structural elucidation and purity confirmation of novel compounds. This information is intended to facilitate the work of researchers in the fields of medicinal chemistry and drug discovery, enabling them to produce and verify this potent carboxypeptidase inhibitor for further biological evaluation. Researchers should note that while the proposed synthesis is based on sound chemical principles, optimization of reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide on the Mechanism of Action of 4-Amino-D,L-benzylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidases, with a primary focus on Carboxypeptidase A (CPA). This document provides a comprehensive overview of its mechanism of action, drawing parallels with its closely related analog, benzylsuccinic acid. It details the molecular interactions within the active site of CPA, presents quantitative data for analogous compounds, and provides a detailed experimental protocol for assessing its inhibitory activity. Visual diagrams of the signaling pathway and experimental workflow are included to facilitate a deeper understanding of its biochemical role.

Introduction

Core Mechanism of Action: Competitive Inhibition of Carboxypeptidase A

This compound functions as a competitive inhibitor of Carboxypeptidase A. This mode of inhibition arises from its ability to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural peptide substrates.

The key structural features of this compound that contribute to its inhibitory activity are:

-

Dicarboxylic Acid Moiety: The two carboxyl groups of the succinic acid backbone mimic the C-terminal carboxylate and the scissile peptide bond of a substrate. One of the carboxylates coordinates directly with the essential zinc ion (Zn²⁺) in the active site of CPA, while the other interacts with positively charged amino acid residues.

-

Benzyl (B1604629) Group: The benzyl side chain occupies the S1' hydrophobic pocket of the CPA active site, which typically accommodates the side chain of the C-terminal amino acid of the substrate. This interaction is a major determinant of binding affinity.

-

4-Amino Group: The amino group on the phenyl ring is positioned to potentially form additional hydrogen bonds or electrostatic interactions with residues lining the active site, which could modulate the binding affinity compared to the unsubstituted benzylsuccinic acid.

The binding of this compound to the active site is a reversible process. The inhibitor occupies the active site, preventing the substrate from binding, but it does not undergo a chemical reaction and can dissociate from the enzyme.

Signaling Pathway of Carboxypeptidase A Inhibition

Caption: Competitive inhibition of Carboxypeptidase A by this compound.

Quantitative Data

| Compound | Target Enzyme | Inhibition Constant |

| 2-Benzylsuccinic acid | Carboxypeptidase A1 | IC₅₀ = 400 nM |

This data is for the related compound 2-benzylsuccinic acid and should be considered as an estimate of the potential inhibitory activity of this compound.

Experimental Protocols

The following is a detailed protocol for a Carboxypeptidase A inhibition assay, which can be adapted to determine the inhibitory constants (Ki or IC₅₀) for this compound. This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate.

Carboxypeptidase A Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of Carboxypeptidase A.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

This compound (test inhibitor)

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 50 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.5.

-

Prepare a stock solution of Carboxypeptidase A in the Tris-HCl buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

A specific volume of the this compound dilution (or buffer for control wells).

-

A specific volume of the Carboxypeptidase A solution.

-

-

Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately place the microplate in a spectrophotometer pre-set to 25°C.

-

Measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which has a higher absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the Ki (inhibition constant) and the mode of inhibition, the assay should be repeated with varying substrate concentrations. The data can then be analyzed using Lineweaver-Burk or Dixon plots.

-

Experimental Workflow Diagram

Caption: Workflow for determining the inhibitory activity of this compound.

Conclusion

This compound is a potent competitive inhibitor of Carboxypeptidase A. Its mechanism of action is based on its structural mimicry of peptide substrates, allowing it to bind to the enzyme's active site and block its catalytic function. While specific inhibitory constants for this compound are not widely published, the data available for its close analog, benzylsuccinic acid, strongly supports its efficacy as a CPA inhibitor. The provided experimental protocol offers a robust method for quantifying its inhibitory activity and further elucidating its therapeutic and research potential.

References

4-Amino-D,L-benzylsuccinic Acid: A Technical Guide to its Role as a Carboxypeptidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carboxypeptidases are a class of metalloenzymes crucial in various physiological processes, including protein digestion, post-translational modification, and blood pressure regulation. Their significant role in pathophysiology has rendered them attractive targets for therapeutic intervention. Small molecule inhibitors of these enzymes have been instrumental in the development of drugs for conditions such as hypertension.

4-Amino-D,L-benzylsuccinic Acid (also known as 2-[(4-Aminophenyl)methyl]butanedioic Acid) is a derivative of the well-characterized carboxypeptidase inhibitor, 2-benzylsuccinic acid. The structural similarity suggests that this compound also functions as a potent competitive inhibitor of carboxypeptidases. These inhibitors are thought to act as transition-state or multisubstrate analogues, binding tightly to the enzyme's active site.

Quantitative Inhibition Data

While this compound is recognized as a potent carboxypeptidase inhibitor, specific inhibition constants (Kᵢ) or IC₅₀ values are not extensively reported in publicly accessible literature. However, the inhibitory potency of the parent compound, (2RS)-2-benzylsuccinic acid, against carboxypeptidase A (CPA) is well-documented and provides a strong basis for understanding the potential efficacy of its amino-substituted derivative.

| Inhibitor | Enzyme | Inhibition Constant (Kᵢ) | Notes |

| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | A phosphonic acid analogue of 2-benzylsuccinate, demonstrating equipotency to (2RS)-2-benzylsuccinate.[1] |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 µM | A monoethyl ester of the phosphonic acid analogue, showing nearly as potent inhibition.[1] |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | Carboxypeptidase A | 2.1 ± 0.6 µM | A sulphur analogue of the monoethyl ester, indicating that modifications to the phosphonate (B1237965) group can modulate inhibitory activity.[1] |

| (2RS)-2-benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 µM | Lengthening the carbon chain by one methylene (B1212753) group significantly reduces inhibitory potency, highlighting the structural sensitivity of the enzyme's active site.[1] |

Mechanism of Action

Benzylsuccinic acid and its derivatives are believed to inhibit carboxypeptidase A by acting as transition-state analogs. The tetrahedral geometry of the succinic acid moiety mimics the tetrahedral transition state formed during the enzymatic hydrolysis of a peptide bond. This allows the inhibitor to bind with high affinity to the active site, effectively blocking substrate access. The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which normally accommodates the C-terminal amino acid side chain of the substrate. The two carboxylate groups of the succinic acid moiety are thought to interact with the active site zinc ion and other key residues, such as Arg145 and Glu270.

Caption: Interaction of this compound with the active site of Carboxypeptidase A.

Experimental Protocols

The following is a generalized protocol for a carboxypeptidase A inhibition assay, which can be adapted to determine the inhibitory potential of compounds like this compound.

Materials

-

Carboxypeptidase A (from bovine pancreas)

-

Substrate: N-(p-Methoxy-phenylazoformyl)-L-phenylalanine (or other suitable chromogenic substrate)

-

Inhibitor: this compound

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 0.5 M)

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of carboxypeptidase A in the assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., methanol) and then dilute it in the assay buffer.

-

Prepare a stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the inhibitor solution at various concentrations to the respective wells.

-

Add the carboxypeptidase A solution to all wells except for the blank controls.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately start monitoring the change in absorbance at a specific wavelength (e.g., 350 nm for N-(p-Methoxy-phenylazoformyl)-L-phenylalanine) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates of change in absorbance) for each inhibitor concentration.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform kinetic studies by measuring the reaction velocities at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

-

Caption: Workflow for a Carboxypeptidase A inhibition assay.

Conclusion

This compound represents a potentially potent inhibitor of carboxypeptidases, leveraging the well-established inhibitory scaffold of benzylsuccinic acid. While direct quantitative data on its inhibitory activity remains to be extensively published, the available information on analogous compounds strongly suggests a competitive inhibition mechanism rooted in its function as a transition-state analog. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other novel carboxypeptidase inhibitors, which is a critical step in the development of new therapeutic agents targeting this important class of enzymes. Further research is warranted to precisely quantify the inhibitory constants of this compound and to fully elucidate its structure-activity relationship.

References

Structure-Activity Relationship of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-D,L-benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A (CPA), a zinc-containing metalloenzyme involved in various physiological processes, including digestion and peptide metabolism.[1] Its structural relationship to the C-terminal products of CPA substrates makes it an effective mimic in the enzyme's active site. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, drawing upon the broader understanding of benzylsuccinic acid derivatives as CPA inhibitors. Due to a lack of publicly available quantitative SAR data for a series of analogs of this compound, this guide will focus on the foundational SAR principles derived from the parent compound, benzylsuccinic acid, and related structures. This guide also includes detailed experimental protocols and visual representations of key concepts to aid researchers in this field.

Core Concepts: Carboxypeptidase A Inhibition

Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or branched aliphatic side chains. The catalytic mechanism of CPA is understood to proceed via one of two proposed pathways: a promoted-water pathway or a nucleophilic pathway involving a covalent acyl-enzyme intermediate. The active site contains a critical zinc ion (Zn²⁺) that coordinates with the substrate and is essential for catalysis.

Inhibitors like this compound are designed to bind to the active site with high affinity, preventing the natural substrate from binding and being processed. The key structural features that govern the inhibitory potency of benzylsuccinic acid derivatives are:

-

The Succinic Acid Moiety: The two carboxyl groups are crucial for binding. One carboxylate group coordinates to the active site zinc ion, while the other interacts with key amino acid residues such as Arg145.

-

The Benzyl (B1604629) Group: This hydrophobic group occupies the S1' subsite of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate.

-

Stereochemistry: The stereochemistry at the chiral center of the succinic acid backbone can significantly influence binding affinity.

Structure-Activity Relationship (SAR) of Benzylsuccinic Acid Derivatives

The succinic acid backbone is a critical pharmacophore. One of its carboxylate groups chelates the active site zinc ion, mimicking the interaction of the C-terminal carboxylate of a substrate. The other carboxylate often forms a salt bridge with Arg145 in the S1 pocket of the enzyme.

The benzyl side chain provides hydrophobic interactions within the S1' pocket of carboxypeptidase A, which is known to favor aromatic and bulky aliphatic residues. Modifications to this group can significantly impact potency.

The 4-amino group on the phenyl ring of this compound introduces a polar functionality. While specific data is lacking, it can be hypothesized that this group may:

-

Form additional hydrogen bonds with residues in or near the S1' pocket, potentially increasing affinity.

-

Alter the electronic properties of the phenyl ring, which could influence hydrophobic interactions.

-

Impact the solubility and pharmacokinetic properties of the molecule.

Further research involving the synthesis and evaluation of a series of analogs, such as moving the amino group to the 2- or 3-position or substituting it with other functional groups, would be necessary to elucidate its precise role in inhibitory activity.

Quantitative Data for Benzylsuccinic Acid and Analogs

The following table summarizes the available quantitative data for the inhibition of Carboxypeptidase A by benzylsuccinic acid and a related phosphonic acid analog. This data highlights the high potency of this structural class.

| Compound Name | Target | Activity Type | Value | Notes |

| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | Kᵢ | 0.22 ± 0.05 µM | Racemic mixture. |

| (2RS)-2-Benzyl-3-phosphonopropionic acid | Carboxypeptidase A | Kᵢ | 0.22 ± 0.05 µM | A potent phosphonic acid analog. |

Experimental Protocols

Carboxypeptidase A Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against Carboxypeptidase A using a spectrophotometric assay.

Materials:

-

Bovine pancreatic Carboxypeptidase A (CPA)

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM)

-

Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or buffer)

-

96-well UV-transparent microplate or quartz cuvettes

-

Spectrophotometer capable of reading at 254 nm

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of CPA in cold buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.

-

Prepare a series of dilutions of the inhibitor compound in the assay buffer.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

Assay buffer

-

Inhibitor solution (at various concentrations) or vehicle control

-

CPA solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the substrate solution to each well to start the reaction.

-

-

Measure Activity:

-

Immediately begin monitoring the increase in absorbance at 254 nm over time. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which has a higher absorbance at this wavelength.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

-

Mandatory Visualizations

Catalytic Mechanism of Carboxypeptidase A (Promoted-Water Pathway)

Caption: Catalytic cycle of Carboxypeptidase A via the promoted-water pathway.

Experimental Workflow for SAR Study

Caption: A typical experimental workflow for a structure-activity relationship study.

Conclusion

This compound serves as a potent inhibitor of carboxypeptidase A, with its efficacy rooted in the mimicry of the enzyme's natural substrates. The core structure, comprising a benzyl group and a succinic acid moiety, dictates the fundamental binding interactions. While a detailed quantitative SAR for a series of 4-amino substituted analogs is not currently available, the foundational principles of benzylsuccinic acid inhibition provide a robust framework for the rational design of novel and more potent inhibitors. Future studies focused on systematically modifying the 4-aminobenzylsuccinic acid scaffold are essential to fully elucidate the role of the amino group and to refine the SAR for this promising class of enzyme inhibitors. The experimental protocols and conceptual diagrams provided in this guide offer a starting point for researchers aiming to contribute to this area of drug discovery.

References

The Role of Precursors in Vigabatrin Synthesis: A Technical Guide

An In-depth Examination of Established Synthetic Pathways for the Antiepileptic Agent Vigabatrin (B1682217)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vigabatrin, chemically known as (±)-4-amino-5-hexenoic acid, is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the metabolic degradation of the inhibitory neurotransmitter GABA.[1][2] By increasing GABA levels in the central nervous system, Vigabatrin exerts its anticonvulsant effects, making it a valuable therapeutic agent for epilepsy and infantile spasms.[3][4] The synthesis of Vigabatrin has been approached through various routes, employing a range of starting materials.

This technical guide provides a comprehensive overview of the prominent and industrially relevant synthetic pathways for Vigabatrin. It is important to note that a thorough review of scientific literature and patent databases reveals that 4-Amino-D,L-benzylsuccinic Acid is not a recognized precursor or intermediate in the established synthesis of Vigabatrin. This document will, therefore, focus on the well-documented and practiced synthetic routes, providing detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field of drug development.

Established Synthetic Routes to Vigabatrin

Several synthetic strategies for Vigabatrin have been developed, each with its own set of advantages and challenges. The most notable approaches commence from readily available starting materials such as succinimide (B58015) or 1,4-dichloro-2-butene and diethyl malonate.

Route 1: Synthesis from Succinimide

A competitive and industrially scalable process for preparing Vigabatrin starts from succinimide. This pathway involves the reduction of succinimide to form a 5-alkoxy-2-pyrrolidone intermediate, which is then converted to Vigabatrin.

Experimental Protocol:

-

Preparation of (RS)-5-Ethoxy-2-Pyrrolidinone: Succinimide is suspended in ethanol (B145695) and cooled. Sodium borohydride (B1222165) and ethanolic hydrogen chloride are added, and the reaction is stirred at low temperature. The pH is adjusted, and the mixture is concentrated to yield (RS)-5-ethoxy-2-pyrrolidinone.[1]

-

Vinylation to form 5-Vinyl-2-pyrrolidone: The (RS)-5-ethoxy-2-pyrrolidinone is dissolved in tetrahydrofuran (B95107) (THF) with an antioxidant like 2,6-di-tert-butyl-4-methylphenol (BHT). The solution is cooled, and vinyl magnesium bromide is added to execute the vinylation, followed by the addition of ethyl magnesium bromide.[1]

-

Hydrolysis to Vigabatrin: The resulting 5-vinyl-2-pyrrolidone is then hydrolyzed under acidic conditions to yield Vigabatrin.

Quantitative Data Summary (Route 1)

| Step | Reactants | Key Reagents/Solvents | Temperature | Yield | Reference |

| Preparation of (RS)-5-Ethoxy-2-Pyrrolidinone | Succinimide, Ethanol | Sodium borohydride, HCl in Ethanol | -10°C to 5°C | High | [1] |

| Vinylation to 5-Vinyl-2-pyrrolidone | (RS)-5-Ethoxy-2-pyrrolidinone | Vinyl magnesium bromide, THF | -15°C to -10°C | Good | [1] |

| Hydrolysis to Vigabatrin | 5-Vinyl-2-pyrrolidone | Acidic conditions | Reflux | Good | [1] |

Logical Workflow for Vigabatrin Synthesis from Succinimide

Caption: Synthesis of Vigabatrin from Succinimide.

Route 2: Synthesis from 1,4-Dichloro-2-butene and Diethyl Malonate

Another widely referenced method involves the reaction of 1,4-dichloro-2-butene with diethyl malonate, leading to a cyclopropane (B1198618) intermediate that is subsequently converted to a pyrrolidone derivative and finally to Vigabatrin.

Experimental Protocol:

-

Preparation of 2-Vinylcyclopropane-1,1-dicarboxylic acid diethyl ester: Diethyl malonate is reacted with 1,4-dichloro-2-butene in the presence of a base.

-

Formation of 2-Carbonyl-5-vinyl-pyrrolidine-3-amide: The cyclopropane intermediate is then reacted with ammonia (B1221849) and formamide.

-

Hydrolysis and Decarboxylation to Vigabatrin: The resulting pyrrolidone derivative is hydrolyzed and decarboxylated under acidic conditions to produce Vigabatrin.

Quantitative Data Summary (Route 2)

| Step | Reactants | Key Reagents/Solvents | Temperature | Yield | Reference |

| Preparation of 2-Vinylcyclopropane-1,1-dicarboxylate | Diethyl malonate, 1,4-Dichloro-2-butene | Base | Reflux | Good | |

| Formation of 2-Carbonyl-5-vinyl-pyrrolidine-3-amide | 2-Vinylcyclopropane-1,1-dicarboxylate | Ammonia, Formamide | 110-120°C | Good | |

| Hydrolysis and Decarboxylation to Vigabatrin | 2-Carbonyl-5-vinyl-pyrrolidine-3-amide | Acidic conditions | Reflux | Good |

Logical Workflow for Vigabatrin Synthesis from 1,4-Dichloro-2-butene

Caption: Synthesis of Vigabatrin from 1,4-Dichloro-2-butene.

Mechanism of Action of Vigabatrin

Vigabatrin's therapeutic effect is derived from its ability to irreversibly inhibit GABA-T. This action leads to an accumulation of GABA in the brain, enhancing inhibitory neurotransmission.[1]

Signaling Pathway of Vigabatrin's Action

Caption: Mechanism of action of Vigabatrin.

Conclusion

The synthesis of Vigabatrin is a well-established process with multiple effective routes, primarily starting from succinimide or 1,4-dichloro-2-butene. These methods have been refined for industrial-scale production. While the initial query focused on this compound as a potential precursor, extensive research indicates that this compound is not utilized in any of the known synthetic pathways for Vigabatrin. The information and protocols detailed in this guide are based on scientifically validated and published methods, providing a reliable resource for professionals in the pharmaceutical sciences. Further research and process optimization may continue to improve the efficiency and cost-effectiveness of Vigabatrin synthesis.

References

- 1. WO2019180547A1 - A process for the preparation of vigabatrin - Google Patents [patents.google.com]

- 2. US5380936A - Process for preparing 4-amino-5-hexenoic acid - Google Patents [patents.google.com]

- 3. US20130165693A1 - Process for preparing 4-amino-5-hexenoic acid and intermediates thereof - Google Patents [patents.google.com]

- 4. CN110713440A - Preparation method of vigabatrin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biochemical Properties of 4-Amino-D,L-benzylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Introduction

Carboxypeptidases are exopeptidases that catalyze the hydrolysis of the C-terminal peptide bond of proteins and peptides. They are broadly classified based on their active site mechanism and substrate specificity. Carboxypeptidase A (CPA), the primary focus of this guide, preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. Its activity is implicated in processes ranging from digestion to hormone processing and cellular signaling. The inhibition of carboxypeptidases is a key area of research for the development of therapeutics for a variety of diseases. 4-Amino-D,L-benzylsuccinic acid, as a competitive inhibitor, likely mimics the substrate's binding to the active site of the enzyme, thereby blocking its catalytic activity.

Quantitative Data on Inhibitory Activity

While specific quantitative data for this compound is not available, the inhibitory activity of its structural analog, 2-benzylsuccinic acid, against Carboxypeptidase A1 has been determined. This data serves as a valuable proxy for understanding the potential potency of this compound.

| Compound | Enzyme Target | Inhibition Type | IC50 (nM) |

| 2-Benzylsuccinic acid | Carboxypeptidase A1 | Competitive | 400[1] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The competitive nature of the inhibition suggests that the inhibitor binds to the active site of the enzyme, competing with the natural substrate.[2]

Mechanism of Action: Carboxypeptidase A Inhibition

This compound acts as a competitive inhibitor of carboxypeptidase A. The proposed mechanism of inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural substrate.

The catalytic mechanism of carboxypeptidase A involves a zinc ion (Zn²⁺) coordinated by amino acid residues within the active site. This zinc ion plays a crucial role in activating a water molecule that acts as a nucleophile to attack the scissile peptide bond of the substrate.

The succinic acid moiety of this compound is thought to chelate the active site zinc ion, mimicking the tetrahedral transition state of the substrate during catalysis. The benzyl (B1604629) group likely occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate. The amino group on the phenyl ring may form additional interactions within the active site, potentially enhancing its binding affinity.

Experimental Protocols

A key experiment to characterize the inhibitory activity of this compound is the determination of its inhibition constant (Ki) or IC50 value using a carboxypeptidase A inhibition assay. A widely used method is a 96-well plate colorimetric assay.

Protocol: 96-Well Plate Colorimetric Assay for Carboxypeptidase A Inhibition

This protocol is adapted from the method described by Wentland et al. (2004) for the determination of the Ki of (±)-2-benzylsuccinic acid.[3][4][5]

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

Substrate: Hippuryl-L-phenylalanine

-

Inhibitor: this compound

-

Tris-HCl buffer (pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Carboxypeptidase A in Tris-HCl buffer.

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in an appropriate solvent (e.g., ethanol) and then dilute in Tris-HCl buffer.

-

Prepare a series of dilutions of this compound in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer, the Carboxypeptidase A solution, and the different concentrations of the inhibitor.

-

Include control wells with no inhibitor (to measure 100% enzyme activity) and wells with no enzyme (to measure background absorbance).

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Incubate the plate at a constant temperature (e.g., 25°C).

-

Monitor the increase in absorbance at a specific wavelength (e.g., 254 nm) over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curves.

-

Plot the reaction rates against the inhibitor concentrations.

-

Determine the IC50 value from the resulting dose-response curve.

-

To determine the Ki value for competitive inhibition, perform the assay with varying substrate concentrations and inhibitor concentrations and analyze the data using a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.

-

Signaling Pathway Involvement

While the primary role of pancreatic carboxypeptidases is in digestion, other members of the carboxypeptidase family have been shown to be involved in the regulation of crucial cellular signaling pathways. Notably, Carboxypeptidase E (CPE) and Carboxypeptidase Z (CPZ) have been implicated in modulating the Wnt signaling pathway .[6][7][8]

The Wnt signaling pathway is a conserved signaling cascade that plays a critical role in embryonic development, cell proliferation, and tissue homeostasis. Dysregulation of this pathway is often associated with cancer.

Proposed Logical Workflow for Investigating the Effect of this compound on Wnt Signaling:

The following diagram illustrates a logical workflow to investigate the potential impact of this compound on the Wnt signaling pathway, based on the known roles of other carboxypeptidases.

References

- 1. Carboxypeptidase A1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. Binding of the by-product analog benzylsuccinic acid by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] 96-Well Plate Colorimetric Assay for Ki Determination of (+/-)-2-Benzylsuccinic Acid, an Inhibitor of Carboxypeptidase A: A Laboratory Experiment in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Carboxypeptidase E: a negative regulator of the canonical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carboxypeptidase Z (CPZ) modulates Wnt signaling and regulates the development of skeletal elements in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Competitive Inhibition Mechanism of 4-Amino-D,L-benzylsuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the competitive inhibition mechanism of 4-Amino-D,L-benzylsuccinic Acid, a potent inhibitor of carboxypeptidase A (CPA). This document details the molecular interactions, quantitative inhibition data, and a detailed experimental protocol for characterizing this inhibition.

Introduction to this compound and Carboxypeptidase A

This compound is a derivative of benzylsuccinic acid and is recognized as a potent competitive inhibitor of carboxypeptidase A[1]. Carboxypeptidase A is a zinc-containing metalloexopeptidase that plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains. Due to its involvement in various physiological processes, CPA is a significant target for inhibitor design in drug discovery. The succinic acid moiety in inhibitors like this compound is crucial for coordinating with the zinc ion in the active site of the enzyme.

Mechanism of Competitive Inhibition

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding. In the case of this compound, its structure mimics the transition state of the substrate, allowing it to bind with high affinity to the active site of carboxypeptidase A.

The crystal structure of the complex between carboxypeptidase A and the related inhibitor L-benzylsuccinate reveals key interactions. One carboxylate group of the inhibitor coordinates with the active site zinc ion, while the other forms a salt bridge with the guanidinium (B1211019) group of an arginine residue (Arg145)[2]. The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate. It is presumed that this compound binds in a similar fashion, with the amino group on the phenyl ring potentially forming additional interactions within the active site.

Quantitative Inhibition Data

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | - | Equipotent to (2RS)-2-benzylsuccinate[3]. |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 µM | - | A monoethyl ester analog[3]. |

| (2RS)-2-benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 µM | - | Lengthening the chain reduces potency[3]. |

Experimental Protocol: Determining the Competitive Inhibition of Carboxypeptidase A

This protocol outlines a continuous spectrophotometric rate determination assay to measure the inhibitory effect of this compound on Carboxypeptidase A activity.

Materials and Reagents

-

Carboxypeptidase A from bovine pancreas

-

This compound

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer

-

Sodium Chloride (NaCl)

-

Hydrochloric Acid (HCl) for pH adjustment

-

Purified water

-

Spectrophotometer and cuvettes (or a microplate reader)

Reagent Preparation

-

Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C): Prepare a solution containing 3.03 mg/mL Trizma base and 29.2 mg/mL NaCl in purified water. Adjust the pH to 7.5 at 25°C with 1 N HCl[1].

-

Substrate Stock Solution (e.g., 10 mM Hippuryl-L-phenylalanine): Prepare a concentrated stock solution in an appropriate solvent (e.g., ethanol) and then dilute to the working concentration in the Assay Buffer[1].

-

Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase A in a suitable diluent, such as 1.0 M NaCl solution[1]. The final enzyme concentration in the assay should be in the range of 0.4-0.8 units/mL[1].

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in the Assay Buffer. A series of dilutions should be prepared to determine the Ki.

Assay Procedure

-

Set the spectrophotometer to 254 nm and equilibrate to 25°C.

-

In a cuvette, combine the Assay Buffer, a specific concentration of the inhibitor solution (or buffer for the uninhibited control), and the enzyme solution.

-

Incubate the mixture for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution.

-

Mix by inversion and immediately begin recording the increase in absorbance at 254 nm for approximately 5 minutes.

-

Determine the initial reaction velocity (ΔA254/minute) from the linear portion of the curve.

-

Repeat the assay with varying concentrations of both the substrate and the inhibitor.

Data Analysis

-

Convert the rate of change in absorbance to reaction velocity (e.g., µmol/min) using the molar extinction coefficient of the product (hippuric acid, ε = 0.36 mM⁻¹cm⁻¹ at 254 nm)[1].

-

To determine the mode of inhibition and the inhibition constant (Ki), plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

-

In competitive inhibition, the lines will intersect on the y-axis, indicating that the Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.

-

The Ki can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration.

Conclusion

This compound acts as a potent competitive inhibitor of carboxypeptidase A. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing substrate binding. While a specific inhibition constant for this compound is not documented in the reviewed literature, the low micromolar Ki values of structurally similar compounds underscore its high affinity for the enzyme. The provided experimental protocol offers a robust method for the detailed kinetic characterization of this and other potential carboxypeptidase A inhibitors, which is a critical step in the development of novel therapeutics targeting this enzyme.

References

- 1. scbt.com [scbt.com]

- 2. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of 4-Amino-D,L-benzylsuccinic Acid with Carboxypeptidase A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carboxypeptidase A

Carboxypeptidase A is a zinc-containing metalloprotease that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. It exhibits a preference for substrates with aromatic or bulky aliphatic residues at the C-terminus. The active site of CPA contains a catalytic zinc (II) ion coordinated by amino acid residues and a water molecule. This zinc ion is crucial for catalysis, as it polarizes the carbonyl group of the scissile peptide bond and activates a water molecule to act as a nucleophile.

4-Amino-D,L-benzylsuccinic Acid as a Competitive Inhibitor

This compound is a derivative of benzylsuccinic acid, a well-documented competitive inhibitor of Carboxypeptidase A. Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the substrate from binding. The succinic acid backbone of these inhibitors mimics the dipeptide structure of the natural substrate.

Structural Basis of Inhibition

The inhibitory activity of benzylsuccinic acid and its derivatives is attributed to their ability to chelate the active site zinc ion and interact with key amino acid residues. One of the carboxyl groups of the inhibitor coordinates with the zinc ion, displacing the catalytically important water molecule. The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which typically accommodates the C-terminal aromatic side chain of the substrate. The second carboxyl group of the inhibitor can form hydrogen bonds with other active site residues, further stabilizing the enzyme-inhibitor complex. The addition of a 4-amino group to the benzyl ring may introduce additional interactions, potentially influencing the binding affinity.

Quantitative Data on Inhibition

While this compound is described as a potent competitive inhibitor, specific kinetic constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are not available in the public literature reviewed for this guide.[1] However, data for the parent compound, 2-benzylsuccinic acid, provides a valuable reference point for the potency of this class of inhibitors.

| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (µM) |

| 2-Benzylsuccinic acid | Competitive | 400.0 | Not Reported |

| (2RS)-2-benzyl-3-phosphonopropionic acid | Competitive | Not Reported | 0.22 ± 0.05 |

Data for 2-Benzylsuccinic acid from AAT Bioquest. Data for (2RS)-2-benzyl-3-phosphonopropionic acid from Grobelny et al., a potent analogue of 2-benzylsuccinate.[2][3]

Experimental Protocols

The following section outlines a general methodology for determining the inhibitory activity of compounds like this compound against Carboxypeptidase A.

Carboxypeptidase A Inhibition Assay

This protocol is based on a continuous spectrophotometric rate determination.

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

Substrate: Hippuryl-L-phenylalanine

-

Inhibitor: this compound

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5

-

Spectrophotometer capable of reading at 254 nm

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine.

-

Prepare a series of dilutions of the inhibitor, this compound, in the assay buffer.

-

Prepare a working solution of Carboxypeptidase A in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for a defined period.

-

-

Assay Execution:

-

Set the spectrophotometer to 254 nm and equilibrate the temperature to 25 °C.

-

To a cuvette, add the assay buffer and a specific concentration of the inhibitor solution.

-

Add the substrate solution to the cuvette and mix.

-

Initiate the reaction by adding the Carboxypeptidase A enzyme solution.

-

Immediately begin monitoring the change in absorbance at 254 nm over time. The hydrolysis of Hippuryl-L-phenylalanine results in an increase in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot.

-

Repeat the assay with varying concentrations of the inhibitor and a fixed substrate concentration to determine the IC50 value.

-

To determine the Ki and the mode of inhibition, perform the assay with multiple substrate concentrations at each inhibitor concentration.

-

Analyze the data using Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the Vmax will remain unchanged while the apparent Km will increase with increasing inhibitor concentration.

-

Visualizing the Inhibitory Mechanism

The following diagrams illustrate the competitive inhibition of Carboxypeptidase A by a benzylsuccinic acid derivative.

Caption: Competitive inhibition of Carboxypeptidase A.

The following diagram illustrates the experimental workflow for determining the inhibition kinetics.

Caption: Workflow for CPA inhibition assay.

Conclusion

This compound serves as a potent competitive inhibitor of Carboxypeptidase A. Its inhibitory action is rooted in its structural analogy to the enzyme's natural substrates, allowing it to bind to the active site and interact with the catalytic zinc ion. While specific quantitative binding data for this particular derivative remains to be published, the well-established inhibitory profile of its parent compound, benzylsuccinic acid, provides a strong basis for its characterization and further investigation. The experimental protocols outlined in this guide offer a standardized approach for researchers to quantitatively assess the inhibitory potency of this and similar compounds, which is a critical step in the development of novel therapeutic agents targeting metalloproteases.

References

An In-depth Technical Guide to the Binding of 4-Amino-D,L-benzylsuccinic Acid to the Carboxypeptidase B Active Site

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on Related Inhibitors of Carboxypeptidases

To provide a quantitative context for the inhibition of carboxypeptidases by benzylsuccinic acid analogs, the following table summarizes the inhibition constants (Ki) for related compounds against Carboxypeptidase A and other peptidases. This data is indicative of the potency of the benzylsuccinate scaffold.

| Inhibitor | Enzyme | Ki (μM) | Notes |

| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 | A phosphonic acid analog of 2-benzylsuccinate, demonstrating potent inhibition.[1] |

| (2RS)-2-benzylsuccinate | Carboxypeptidase A | ~0.22 | Considered one of the most potent reversible inhibitors for Carboxypeptidase A.[1] |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 | A monoethyl ester of the phosphonic acid analog, retaining high potency.[1] |

| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | Carboxypeptidase A | 2.1 ± 0.6 | A sulfur analog of the monoethyl ester, still showing significant inhibition.[1] |

| (2RS)-2-benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 | Lengthening the inhibitor by one methylene (B1212753) group significantly reduces potency.[1] |

| L-Benzylsuccinate | Wheat Serine Carboxypeptidase II | 200 | Demonstrates that the benzylsuccinate scaffold can inhibit other types of carboxypeptidases, though with lower affinity in this case.[2] |

Experimental Protocols

To determine the inhibitory activity of 4-Amino-D,L-benzylsuccinic Acid against Carboxypeptidase B, a continuous spectrophotometric assay can be employed. The following protocol is based on established methods for measuring CPB activity.[3][4][5]

Principle

The activity of Carboxypeptidase B is measured by monitoring the hydrolysis of a specific substrate, hippuryl-L-arginine. The cleavage of the peptide bond results in the formation of hippuric acid and L-arginine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme activity. The inhibition by this compound can be quantified by measuring the reduction in the rate of this reaction.

Materials

-

Carboxypeptidase B (from porcine pancreas)

-

Hippuryl-L-arginine (substrate)

-

This compound (inhibitor)

-

Tris-HCl buffer (25 mM, pH 7.65) containing 0.1 M NaCl

-

Spectrophotometer capable of measuring absorbance at 254 nm with temperature control

-

Quartz cuvettes

Procedure

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 25 mM Tris-HCl buffer with 0.1 M NaCl and adjust the pH to 7.65 at 25°C.

-

Substrate Stock Solution: Prepare a 1.0 mM solution of hippuryl-L-arginine in the assay buffer. This solution should be prepared fresh daily.

-

Enzyme Stock Solution: Prepare a stock solution of Carboxypeptidase B in cold deionized water. The concentration should be such that a dilution into the final assay volume gives a linear rate of absorbance change over a few minutes.

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or the assay buffer). A range of concentrations should be prepared to determine the IC50 and Ki.

-

-

Enzyme Assay:

-

Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.

-

To a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-arginine solution.

-

Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium and to establish a baseline absorbance.

-

To initiate the reaction, add 0.1 mL of the diluted Carboxypeptidase B enzyme solution, mix by inversion, and immediately start recording the absorbance at 254 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.

-

-

Inhibition Assay:

-

To determine the effect of the inhibitor, add varying concentrations of this compound to the cuvette containing the substrate solution.

-

Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 5-10 minutes) before initiating the reaction by the addition of the substrate (or vice-versa, depending on the desired experimental design to investigate the mechanism of inhibition).

-

Measure the reaction rate in the presence of the inhibitor as described in the enzyme assay section.

-

A control reaction without the inhibitor should be run in parallel.

-

Data Analysis

-

Calculation of Percent Inhibition:

-

Percent Inhibition = [ (Rateuninhibited - Rateinhibited) / Rateuninhibited ] * 100

-

-

Determination of IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

-

Determination of Ki and Mechanism of Inhibition:

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay at multiple substrate and inhibitor concentrations.

-

Analyze the data using graphical methods such as the Lineweaver-Burk plot (a plot of 1/rate versus 1/[Substrate]) or non-linear regression analysis.

-

Visualizing the Binding Interaction

The following diagrams illustrate the hypothesized binding of this compound to the Carboxypeptidase B active site and a general workflow for determining enzyme inhibition.

References

- 1. Carboxypeptidase B - Wikipedia [en.wikipedia.org]

- 2. Structure of the complex of L-benzylsuccinate with wheat serine carboxypeptidase II at 2.0-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. tribioscience.com [tribioscience.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Benzylsuccinic Acid and its Derivatives as Carboxypeptidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylsuccinic acid and its derivatives represent a significant class of molecules in the study of metalloenzymes, particularly carboxypeptidases. This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to L-benzylsuccinic acid, a potent inhibitor of carboxypeptidase A. While the primary focus is on L-benzylsuccinic acid due to the wealth of available research, this document also acknowledges the relevance of its amino-substituted analogue, 4-Amino-D,L-benzylsuccinic Acid, as a member of this inhibitor class.

Discovery and History

The study of benzylsuccinic acid as an enzyme inhibitor is rooted in the broader history of research into carboxypeptidase A (CPA), a zinc-containing metalloenzyme. In the early 1980s, L-benzylsuccinic acid was identified as a highly potent inhibitor of CPA.[1] This discovery was a pivotal moment in the rational design of enzyme inhibitors, as L-benzylsuccinic acid was conceived as a "by-product analog," mimicking the products of peptide bond hydrolysis catalyzed by the enzyme.[1] The initial hypothesis was that the succinyl carboxyl group and a carbonyl group of the inhibitor would bind to the active site of CPA.[1] While the initial studies debated the precise interactions, it was later confirmed that the carboxylate function of L-benzylsuccinic acid directly interacts with the catalytic zinc ion in the enzyme's active site.[1] This understanding of its binding mode has been instrumental in the development of other metalloprotease inhibitors.

While the detailed discovery and history of this compound (CAS 75043-31-1) are not as extensively documented in publicly available literature, it is recognized as a potent competitive inhibitor of carboxypeptidase.[2] Its structural similarity to L-benzylsuccinic acid suggests a related mechanism of action.

Quantitative Data: Inhibitory Potency

The inhibitory potential of L-benzylsuccinic acid against carboxypeptidases has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | Enzyme | Ki Value | Reference |

| L-benzylsuccinate | Wheat Serine Carboxypeptidase II | 0.2 mM | [3] |

Mechanism of Action and Signaling Pathways

Carboxypeptidase A is a metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, showing a preference for residues with aromatic or branched aliphatic side chains.[2] The catalytic mechanism involves a zinc ion (Zn²⁺) coordinated by amino acid residues in the active site.[2]

The inhibitory action of L-benzylsuccinic acid is based on its ability to act as a transition-state analog. The crystal structure of the carboxypeptidase A-L-benzylsuccinate complex has been resolved, providing a detailed view of the inhibitor-enzyme interactions.[4]

Key interactions include:

-

One carboxylate group of L-benzylsuccinate coordinates directly with the active site zinc ion in a bidentate fashion.[4]

-

The other carboxylate group forms a salt bridge with the guanidinium (B1211019) group of an arginine residue (Arg145) and hydrogen bonds with other active site residues.[4]

-

The benzyl (B1604629) group of the inhibitor occupies the S1' hydrophobic pocket of the enzyme, which normally accommodates the side chain of the C-terminal amino acid of the substrate.

This tight binding of L-benzylsuccinic acid to the active site prevents the binding and hydrolysis of the natural substrate.

The inhibition of carboxypeptidase A can have downstream effects on various physiological processes where this enzyme is involved, such as digestion and the processing of peptide hormones. However, specific signaling pathways directly modulated by the inhibition of carboxypeptidase A by benzylsuccinic acid derivatives are not extensively detailed in the available literature.

Caption: Binding of L-benzylsuccinic acid to the active site of Carboxypeptidase A.

Experimental Protocols

Synthesis of L-Benzylsuccinic Acid

A plausible, generalized synthesis workflow is presented below:

References

- 1. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]

- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 3. Structure of the complex of L-benzylsuccinate with wheat serine carboxypeptidase II at 2.0-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Amino-D,L-benzylsuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a potential chemical synthesis route for 4-Amino-D,L-benzylsuccinic Acid, a compound of interest for various research and development applications. The proposed pathway is based on established organic chemistry reactions, offering a practical approach for its laboratory-scale preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available reagents. The key strategic steps involve the formation of the benzylsuccinic acid backbone via a Stobbe condensation, followed by the introduction of the amino group through the reduction of a nitro functionality.

A plausible and efficient synthetic route is outlined below:

Route 1: The Stobbe Condensation Approach

-

Step 1: Stobbe Condensation. The synthesis commences with the Stobbe condensation of 4-nitrobenzaldehyde (B150856) and diethyl succinate (B1194679). This reaction, typically carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide, forms the carbon-carbon bond necessary for the benzylsuccinic acid core, yielding ethyl 4-nitrobenzylidene-succinate.

-

Step 2: Hydrolysis. The resulting monoester is then subjected to hydrolysis to convert the ester group into a carboxylic acid, affording 4-nitrobenzylidene succinic acid. This can be achieved under either acidic or basic conditions.

-

Step 3: Catalytic Hydrogenation. The final step involves the simultaneous reduction of both the nitro group and the carbon-carbon double bond of 4-nitrobenzylidene succinic acid. Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method to achieve this transformation, directly yielding the target molecule, this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Stobbe Condensation of 4-Nitrobenzaldehyde and Diethyl Succinate

Objective: To synthesize ethyl 4-nitrobenzylidene-succinate.

Materials:

-

4-Nitrobenzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

tert-Butanol (B103910) (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium chloride (brine)

-

Magnesium sulfate (B86663) (anhydrous)

Procedure:

-

A solution of potassium tert-butoxide is prepared by dissolving potassium metal in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, a mixture of 4-nitrobenzaldehyde and diethyl succinate (in slight excess) is added dropwise with stirring at a controlled temperature (typically room temperature or slightly elevated).

-

The reaction mixture is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is poured into ice-water and acidified with concentrated hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-nitrobenzylidene-succinate.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of Ethyl 4-nitrobenzylidene-succinate

Objective: To synthesize 4-nitrobenzylidene succinic acid.

Materials:

-

Ethyl 4-nitrobenzylidene-succinate

-

Sodium hydroxide (B78521) or potassium hydroxide

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

The crude ethyl 4-nitrobenzylidene-succinate is dissolved in a mixture of ethanol (or methanol) and an aqueous solution of sodium hydroxide or potassium hydroxide.

-

The mixture is heated under reflux for a period sufficient to ensure complete saponification of the ester (typically monitored by TLC).

-

After cooling to room temperature, the alcohol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then cooled in an ice bath and acidified with concentrated hydrochloric acid to precipitate the 4-nitrobenzylidene succinic acid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the desired product.

Step 3: Catalytic Hydrogenation of 4-Nitrobenzylidene Succinic Acid

Objective: To synthesize this compound.

Materials:

-

4-Nitrobenzylidene succinic acid

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or methanol

-

Hydrogen gas

Procedure:

-

The 4-nitrobenzylidene succinic acid is dissolved in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

-

A catalytic amount of palladium on carbon is added to the solution.

-